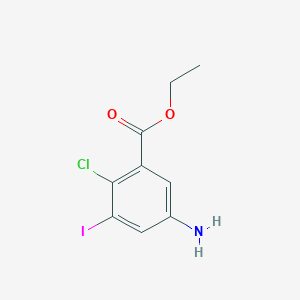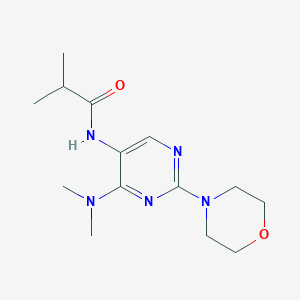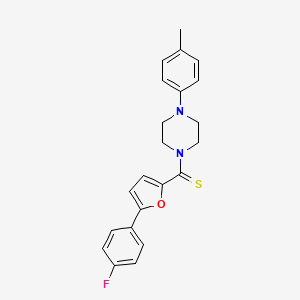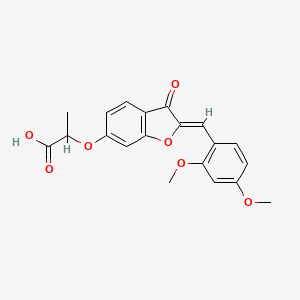![molecular formula C14H15ClN2O3 B2501386 1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea CAS No. 1428371-95-2](/img/structure/B2501386.png)
1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea is a synthetic organic compound that features a chlorophenyl group, a furan ring, and a hydroxypropyl urea moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the synthesis of specialty chemicals or materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chloroaniline, is reacted with an appropriate reagent to introduce the urea functionality.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction with a furan derivative.
Hydroxypropylation: The final step involves the addition of a hydroxypropyl group to the urea moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions
1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while substitution reactions could replace the chlorine atom with various nucleophiles.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea: can be compared with other urea derivatives, such as:
Uniqueness
The presence of the furan ring and the specific substitution pattern on the urea moiety may confer unique properties to this compound, such as distinct biological activity or chemical reactivity compared to similar compounds.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-11-2-1-3-12(8-11)17-14(19)16-6-4-13(18)10-5-7-20-9-10/h1-3,5,7-9,13,18H,4,6H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOVARZDAVIDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501303.png)
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B2501304.png)
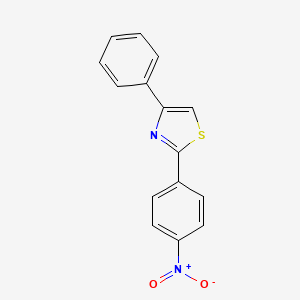
![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2501307.png)
![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)
![1-[4-(3-Propan-2-yl-2-azaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501310.png)
![Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2501311.png)
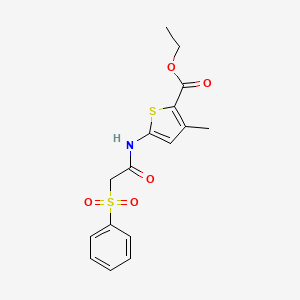
![ethyl 3-(4-methylphenyl)-5-[2-(naphthalen-2-yloxy)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501317.png)
